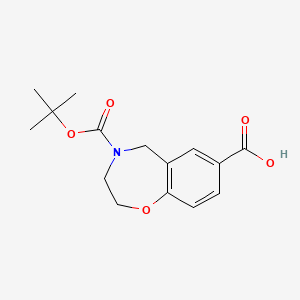![molecular formula C9H10ClN3O B1327161 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 1018165-90-6](/img/structure/B1327161.png)
5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
Pyrimidines can be synthesized through various methods . For instance, Bruni et al. synthesized several pyrazolo[l,5-a]pyrimidin-7-ones via chemical transformations on the 2-phenyl site of 4,7-dihydro-4-ethyl-2-phenylpyrazolo[l,5-a]pyrimidin-7-one . Another method involves the use of a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives like “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is complex and can be analyzed using various techniques .Chemical Reactions Analysis
Pyrimidine derivatives are known to undergo various chemical reactions . For example, nitroazolo-[5,1-c][1,2,4]triazines and nitroazolo[1,5-a]pyrimidines are a new family of antiviral compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one” can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
X-Ray Analysis in Chemical Structure Elucidation
X-ray analysis has been utilized in the structural determination of compounds related to 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one. Clayton et al. (1980) demonstrated the use of X-ray analysis in confirming the structure of similar pyrazolopyrimidinone derivatives (Clayton et al., 1980).
Crystal Structure and Biological Activity
The crystal structure and biological activity of derivatives of pyrazolopyrimidinones have been studied. Lu Jiu-fu et al. (2015) synthesized and analyzed the crystal structure of a similar compound, demonstrating moderate anticancer activity (Lu Jiu-fu et al., 2015).
Synthesis and Electrophilic Substitutions
Research into the synthesis and electrophilic substitutions of novel pyrazolopyrimidines, closely related to the compound , has been conducted. Atta (2011) explored the preparation of new pyrazolopyrimidine derivatives, highlighting their potential in further chemical applications (Atta, 2011).
Reactivity Studies for Potential Medical Applications
Bruni et al. (1994) investigated the reactivity of similar pyrazolopyrimidines, which has implications for synthesizing potential benzodiazepine receptor ligands, a key area in medicinal chemistry (Bruni et al., 1994).
Nonsteroidal Antiinflammatory Drug Development
Research by Auzzi et al. (1983) into pyrazolopyrimidinones led to the development of a new class of nonsteroidal antiinflammatory drugs, highlighting the pharmaceutical potential of these compounds (Auzzi et al., 1983).
Safety And Hazards
Zukünftige Richtungen
Research on pyrimidine derivatives like “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is ongoing, with a focus on their potential applications in medicine . For instance, QO-40, a compound structurally similar to “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one”, has been reported to stimulate the activity of KCNQ2/KCNQ3 K+ channels, suggesting potential applications in treating diseases related to these channels .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-2-12-4-3-8-11-7(6-10)5-9(14)13(8)12/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZPIAHQUTXXCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=NC(=CC(=O)N21)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)
![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)
![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)
![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)
![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)
![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)
![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)



![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)
![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)
![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)